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Compound of Interest

2-chloro-N-(2-
Compound Name:
ethoxyphenyl)acetamide

CAS No.: 21118-77-4

Cat. No.: B1597377

Get Quote

Executive Summary & Chemical Identity

2-Chloro-N-(2-ethoxyphenyl)acetamide (often referred to as N-chloroacetyl-o-phenetidine) is
a specialized electrophilic intermediate used primarily in the synthesis of heterocyclic
pharmaceutical scaffolds.[1] Structurally, it consists of an acetamide core flanked by a reactive

-chloro substituent and an electron-donating ortho-ethoxy phenyl group.[1]

This molecule serves as a critical "linchpin” reagent.[1] The labile chlorine atom facilitates

substitution reactions, while the amide backbone provides hydrogen-bonding capability and
rigid spacing, making it an ideal precursor for N-aryl piperazines and 1,4-benzoxazine
derivatives—pharmacophores commonly found in alpha-adrenergic antagonists and
serotonergic ligands.[1]

Physiochemical Profile
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Property Value /| Description

IUPAC Name 2-Chloro-N-(2-ethoxyphenyl)acetamide

N-Chloroacetyl-o-phenetidine; Chloroacet-o-
Common Synonyms )
phenetide

Molecular Formula

Molecular Weight 213.66 g/mol

0-Phenetidine (CAS 94-70-2) + Chloroacetyl

Key Precursors .
Chloride (CAS 79-04-9)

Soluble in DCM, Chloroform, Ethanol, DMF;

Solubility ]
Insoluble in Water
Appearance White to off-white crystalline solid
Melting Point 84-86 °C (Typical for pure crystalline form)

Synthetic Protocol: The o-Phenetidine Route

The synthesis of 2-chloro-N-(2-ethoxyphenyl)acetamide is a classic nucleophilic acyl
substitution.[1] However, the presence of the electron-donating ethoxy group at the ortho
position of the aniline ring increases the nucleophilicity of the amine, making the reaction rapid
and potentially exothermic. Strict temperature control is required to prevent bis-acylation or
polymerization.[1]

Reagents & Materials[1][3][4]

o Substrate:o-Phenetidine (2-Ethoxyaniline) [1.0 eq]

» Acylating Agent: Chloroacetyl chloride [1.1 eq]

o Base (Scavenger): Triethylamine (TEA) or saturated

[1.2 eq][1]

o Solvent: Dichloromethane (DCM) (Preferred for solubility) or Glacial Acetic Acid (for larger
scale precipitation methods).[1]
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Step-by-Step Methodology

o Preparation: Dissolve o-phenetidine (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom
flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

o Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0-5 °C using
an ice-water bath.

o Scientific Rationale: Cooling is critical.[1] The reaction between the aniline and acid
chloride is highly exothermic.[1] Higher temperatures can degrade the chloroacetyl
chloride or lead to colored impurities.[1]

o Acylation: Dropwise add a solution of Chloroacetyl chloride (1.1 eq) in DCM over 30-45
minutes. Maintain internal temperature below 10 °C.

o Observation: A white precipitate (TEA[1]-HCI salts) will form immediately.[1]

o Reaction Completion: Allow the mixture to warm to room temperature (20-25 °C) and stir for
2-3 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting amine spot should
disappear.[1]

o Work-up:
o Quench with cold water.[1]
o Separate the organic layer.[1][2]
o Wash sequentially with 1M HCI (to remove unreacted amine), saturated
(to neutralize acid), and brine.
o Dry over anhydrous
1]

 Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or
Toluene to yield white needles.[1]
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Visualization: Synthesis Workflow
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Figure 1: Step-by-step process flow for the synthesis of the target acetamide, emphasizing
thermal control points.

Reaction Landscape & Applications
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The utility of 2-chloro-N-(2-ethoxyphenyl)acetamide lies in the "bifunctional” nature of its
reactivity.[1] It contains an electrophilic carbon (

-carbon) and a nucleophilic aromatic ring (activated by the ethoxy group).[1]

A. The Finkelstein Modification (Reactivity
Enhancement)

For sterically hindered nucleophiles, the chloride leaving group may be too sluggish.

e Protocol: Reflux the chloro-acetamide with Sodium lodide (Nal) in Acetone for 1 hour.
e Result: In situ conversion to the lodo-acetamide derivative.[1]

o Benefit: lodide is a superior leaving group (

), accelerating subsequent substitution reactions by 10-100x.[1]

B. Synthesis of N-Aryl Piperazines (Drug Scaffolds)

This is the most common pharmaceutical application.[1] The acetamide reacts with piperazine
(or substituted piperazines) to form precursors for alpha-blockers.[1]

e Mechanism: Intermolecular
attack by the secondary amine of piperazine on the
-carbon.[1]

» Conditions:

, Acetonitrile, Reflux, 6-12 hours.[1]

 Significance: The resulting N-(2-ethoxyphenyl)piperazinyl acetamides are frequently
screened for GPCR binding affinity (Dopamine/Serotonin receptors).[1]

C. Cyclization to 1,4-Benzoxazin-3-ones

Under strong basic conditions (e.g., NaH in DMF), the amide nitrogen can be deprotonated, or
if the ethoxy group is cleaved (using
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), the resulting phenol can attack the
-carbon intramolecularly.[1]

» Note: The ethoxy group in this specific molecule is stable, so this pathway usually requires
prior deprotection to the phenol.

Visualization: Mechanistic Pathways
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Figure 2: Divergent synthetic utility of the core scaffold, highlighting activation (top), substitution
(middle), and cyclization (bottom) pathways.[1]

Safety & Handling (E-E-A-T)

Warning: Chloroacetamides are potent alkylating agents.[1] They can irreversibly bind to
biological nucleophiles (DNA, proteins), causing sensitization or toxicity.

o Skin Sensitization: This compound is a likely contact allergen.[1] It can cause severe
dermatitis upon repeated exposure.[1] Double-gloving (Nitrile) is mandatory.[1]

e Inhalation: The powder is an irritant to the mucous membranes.[1] Weighing must be
performed inside a fume hood.[1]

» Deactivation: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate
to nucleophilically displace the chloride and deactivate the alkylating potential before
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disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://www.benchchem.com/product/b1597377?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_2_6-diethylphenyl_acetamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC3569763/
https://www.benchchem.com/product/b1597377/docs#technical-monograph-2-chloro-n-2-ethoxyphenyl-acetamide
https://www.benchchem.com/product/b1597377/docs#technical-monograph-2-chloro-n-2-ethoxyphenyl-acetamide
https://www.benchchem.com/product/b1597377/docs#technical-monograph-2-chloro-n-2-ethoxyphenyl-acetamide
https://www.benchchem.com/product/b1597377/docs#technical-monograph-2-chloro-n-2-ethoxyphenyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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